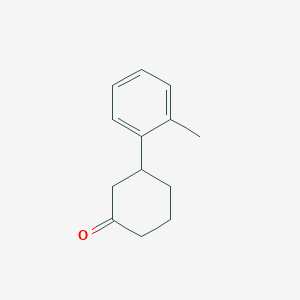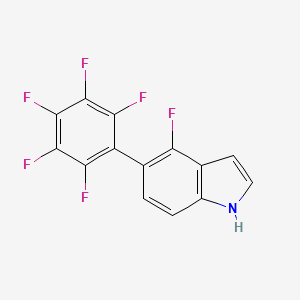
2-Methoxy-4-(sulfanylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(sulfanylmethyl)phenol is an organic compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol . It is also known by its IUPAC name, 4-(mercaptomethyl)-2-methoxyphenol . This compound is characterized by the presence of a methoxy group (-OCH3) and a sulfanylmethyl group (-CH2SH) attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(sulfanylmethyl)phenol can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxyphenol with formaldehyde and hydrogen sulfide under acidic conditions to introduce the sulfanylmethyl group . Another approach includes the use of thiol-ene reactions, where a thiol group is added to an alkene precursor in the presence of a radical initiator .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(sulfanylmethyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides, base catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Ethers, esters
Scientific Research Applications
2-Methoxy-4-(sulfanylmethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(sulfanylmethyl)phenol involves its interaction with molecular targets and pathways in biological systems. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity and function . The sulfanylmethyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
2-Methoxy-4-(sulfanylmethyl)phenol can be compared with other similar compounds, such as:
2-Methoxyphenol (Guaiacol): Lacks the sulfanylmethyl group, making it less reactive in certain redox reactions.
4-Methoxyphenol: Lacks both the sulfanylmethyl and phenolic hydroxyl groups, resulting in different chemical and biological properties.
2-Methoxy-5-(sulfanylmethyl)phenol: Similar structure but with the sulfanylmethyl group in a different position, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C8H10O2S |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-methoxy-4-(sulfanylmethyl)phenol |
InChI |
InChI=1S/C8H10O2S/c1-10-8-4-6(5-11)2-3-7(8)9/h2-4,9,11H,5H2,1H3 |
InChI Key |
YSGIVLRNIUPYGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B13078912.png)
![4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine](/img/structure/B13078913.png)

![L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B13078929.png)
![5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13078939.png)







